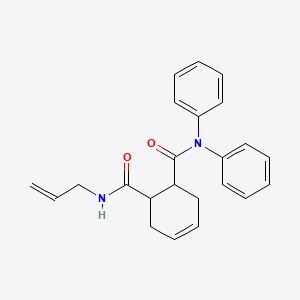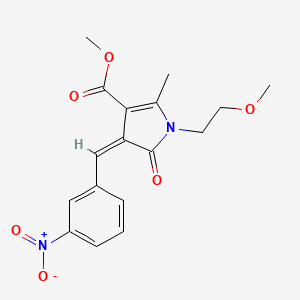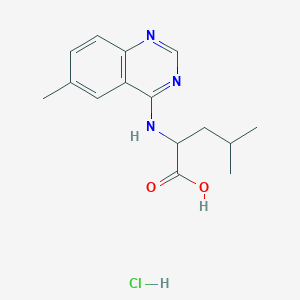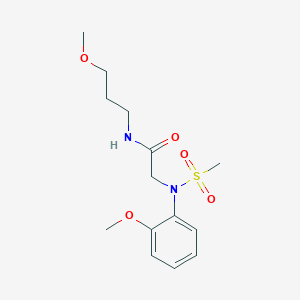
N'-allyl-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide (ADDA) is a chemical compound that has gained significant attention in scientific research. It is a member of the family of N-aryl-substituted dicarboxylic acid diamides, which have been found to exhibit various biological activities. ADDA has been extensively studied for its potential use as a pesticide, but recent research has shown promising results in its application as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of N'-allyl-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide is not fully understood, but it is believed to involve the inhibition of ryanodine receptors in muscle cells. These receptors play a critical role in muscle contraction, and their inhibition leads to paralysis and death of the target organism.
Biochemical and Physiological Effects
N'-allyl-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide has been found to exhibit a range of biochemical and physiological effects. In addition to its insecticidal activity, it has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been found to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of N'-allyl-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide is its relatively low toxicity compared to other pesticides. It is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its insecticidal activity can make it difficult to work with in a laboratory setting.
Future Directions
Future research on N'-allyl-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide could focus on its potential use as a pharmaceutical agent. Its analgesic, anti-inflammatory, and anti-tumor properties make it a promising candidate for the development of new drugs. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N'-allyl-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide involves the reaction of N,N-diphenyl-4-cyclohexene-1,2-dicarboximide with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into N'-allyl-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide by the addition of a reducing agent such as sodium borohydride. The overall reaction is shown below:
Scientific Research Applications
N'-allyl-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide has been the subject of numerous studies due to its potential use as a pesticide. It has been found to exhibit insecticidal activity against a wide range of pests, including mosquitoes, flies, and cockroaches. However, recent research has focused on its potential as a pharmaceutical agent.
properties
IUPAC Name |
2-N,2-N-diphenyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-2-17-24-22(26)20-15-9-10-16-21(20)23(27)25(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2-14,20-21H,1,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONPZOTXVLIQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC=CCC1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Allyl-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)
![10-(4-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4897814.png)

![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)

![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)


![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)

![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)
